N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide (CAS 2309778-68-3, molecular formula C18H14FN3O, MW 307.3 g/mol) is a synthetic small molecule belonging to the 2,4'-bipyridine benzamide class. It features a 2,4'-bipyridine core connected via a methylene linker to a 3-fluorobenzamide moiety, yielding a compound with calculated XLogP3 of 2.3, topological polar surface area of 54.9 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor.

Molecular Formula C18H14FN3O
Molecular Weight 307.328
CAS No. 2309778-68-3
Cat. No. B2427049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide
CAS2309778-68-3
Molecular FormulaC18H14FN3O
Molecular Weight307.328
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C18H14FN3O/c19-16-3-1-2-15(11-16)18(23)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H,22,23)
InChIKeyGJIXBKZDSOOMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide CAS 2309778-68-3: Procurement-Relevant Identity and Physicochemical Baseline for a Fluorinated Bipyridine Benzamide Screening Candidate


N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide (CAS 2309778-68-3, molecular formula C18H14FN3O, MW 307.3 g/mol) is a synthetic small molecule belonging to the 2,4'-bipyridine benzamide class . It features a 2,4'-bipyridine core connected via a methylene linker to a 3-fluorobenzamide moiety, yielding a compound with calculated XLogP3 of 2.3, topological polar surface area of 54.9 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The compound is commercially offered as a screening compound by Life Chemicals (catalog #F6482-5999) at 10 μmol and 25 mg scales, indicating its availability for high-throughput screening campaigns [1]. Its bipyridine scaffold is structurally related to the 2,4'-bipyridine benzamide series explored for dopamine D4 receptor agonism (e.g., ABT-670) and kinase inhibition, though the specific 3-fluoro substitution pattern on the benzamide ring differentiates it from published lead compounds in these series [2].

Why In-Class Bipyridine Benzamide Analogs Cannot Simply Substitute for N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide in Screening or SAR Campaigns


The 2,4'-bipyridine benzamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity to three key structural variables: (1) the position of the bipyridine linkage (2,4'- vs. 2,3'- vs. 3,4'-connectivity), (2) the substitution pattern and electronic character of the benzamide aryl ring, and (3) the oxidation state of the pyridine nitrogen (parent vs. N-oxide). In the dopamine D4 agonist series, the 3-fluoro analog (BDBM50200052) demonstrated an EC50 of 50 nM at the human D4.4 receptor, whereas the 3-methyl N-oxide derivative ABT-670 achieved oral bioavailability of 68–91% across species [1][2]. These dramatic functional divergences from seemingly minor structural perturbations underscore that the specific 3-fluorobenzamide substitution and non-oxidized 2,4'-bipyridine architecture of CAS 2309778-68-3 define a unique chemical space that cannot be assumed to behave identically to any close analog without direct comparative data [3].

Quantitative Differentiation Evidence for N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide vs. Closest Structural Analogs


3-Fluoro vs. 3-Methyl Benzamide Substitution: Physicochemical and Predicted ADME Divergence

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide incorporates a 3-fluoro substituent on the benzamide ring, in contrast to the 3-methyl group found in the well-characterized ABT-670 clinical candidate series. The fluorine atom increases electronegativity (Hammett σ_m = +0.34 for F vs. σ_m = -0.07 for CH₃) and metabolic stability at the 3-position while reducing lipophilicity relative to methyl substitution [1]. The calculated XLogP3 of 2.3 for the target compound [2] is lower than what would be predicted for the 3-methyl analog (estimated ΔlogP ≈ +0.5 to +0.7 for CH₃ vs. F substitution on benzamide), suggesting potentially different membrane permeability and protein binding profiles. This distinction is critical for procurement decisions in CNS-targeted screening campaigns, where lipophilicity directly influences blood-brain barrier penetration probability.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Non-Oxidized Bipyridine vs. N-Oxide Scaffold: Differential Pharmacological Profile with Closest Validated Analog

The target compound N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide contains a non-oxidized 2,4'-bipyridine scaffold, distinguishing it from the most closely related pharmacologically characterized analog: 3-fluoro-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (BDBM50200052, CHEMBL219186), which incorporates an N-oxide on the bipyridine ring. The N-oxide analog demonstrated an EC50 of 50 nM at the human dopamine D4.4 receptor in HEK293 cells [1]. The N-oxide moiety was identified as critical for D4 agonist potency in the ABT-670 optimization program, with the N-oxy-2-pyridinyl group contributing significantly to receptor binding affinity and oral bioavailability [2]. The target compound's non-oxidized bipyridine is therefore predicted to exhibit substantially different pharmacological activity at dopamine receptors compared to its N-oxide analog, making it a valuable comparator tool for studying the contribution of the N-oxide motif to target engagement.

Dopamine Receptor Pharmacology GPCR Agonism Scaffold Comparison

2,4'-Bipyridine Connectivity vs. Regioisomeric 2,3'-Bipyridine Scaffolds: Differential Metal Coordination and Binding Geometry

The 2,4'-bipyridine connectivity in the target compound provides a distinct nitrogen atom spatial arrangement compared to the 2,3'-bipyridine regioisomer found in analogs such as N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide. In 2,4'-bipyridine, the two pyridyl nitrogen atoms are positioned at a greater distance and with different chelation geometry (N2 at position 2 of one ring, N1' at position 4' of the other) compared to 2,3'-connectivity . This difference in nitrogen atom topology and spacing directly impacts metal coordination preferences, chelate ring size formation (potential 5-membered vs. 6-membered chelate rings), and the resulting complex stability constants. The 2,4'-bipyridine scaffold has been specifically utilized in patent literature for kinase inhibitor design (TGF-beta receptor kinases), suggesting its geometry is compatible with specific protein kinase ATP-binding pocket architectures [1][2].

Coordination Chemistry Metal Complex Design Ligand Geometry

Commercial Availability and Purity Specification: Life Chemicals F6482-5999 vs. Custom Synthesis Alternatives

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide is commercially stocked by Life Chemicals Inc. under catalog number F6482-5999, offered in 10 μmol and 25 mg formats with pricing transparency ($69.00 for 10 μmol as of September 2023) [1]. This commercial availability contrasts with most closely related structural analogs (e.g., the N-oxide D4-active analog BDBM50200052, or the 3-trifluoromethoxy variant), which would require custom synthesis. The compound's inclusion in Life Chemicals' screening library, which contains over 91,800 building blocks including 12,300 in-stock compounds available at gram scale , provides documented batch traceability and quality control that custom-synthesized analogs may lack.

High-Throughput Screening Compound Procurement Building Blocks

Evidence-Supported Application Scenarios for Procuring N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide (CAS 2309778-68-3)


Dopamine D4 Receptor SAR Studies: Non-Oxidized Matched Control for N-Oxide Agonist Series

The target compound serves as a structurally matched, non-oxidized analog to the pharmacologically characterized D4.4 agonist 3-fluoro-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (EC50 = 50 nM) [1]. In the ABT-670 medicinal chemistry program, the N-oxy-2-pyridinyl moiety was identified as a critical pharmacophoric element for D4 agonist potency and oral bioavailability (68–91% across rat, dog, and monkey) [2]. Procuring the non-oxidized target compound alongside its N-oxide analog enables direct, head-to-head pharmacological profiling to isolate the contribution of the N-oxide motif to receptor binding, functional activity, and ADME properties within the same 3-fluorobenzamide series.

Kinase Inhibitor Focused Screening Libraries: 2,4'-Bipyridine Scaffold Exploration

The 2,4'-bipyridine benzamide scaffold has been claimed in patent literature as a kinase inhibitor pharmacophore, specifically targeting TGF-beta receptor kinases (US20130102608) [3]. The target compound's 2,4'-bipyridine connectivity, combined with the 3-fluorobenzamide moiety, positions it as a screening candidate for kinase selectivity profiling. Its immediate commercial availability from Life Chemicals' focused PI3K library collection [4] supports its use in high-throughput screening campaigns targeting the kinome, where the 3-fluoro substituent may confer differentiated selectivity compared to other benzamide substitution patterns within the same scaffold class.

Coordination Chemistry and Metal Complex Design: Bipyridine Ligand with Fluorinated Benzamide Functionality

The 2,4'-bipyridine core of the target compound is a well-established bidentate ligand motif for transition metal coordination, while the 3-fluorobenzamide moiety introduces additional hydrogen-bond donor/acceptor capability (1 HBD, 4 HBA) [5]. The compound's computed topological polar surface area of 54.9 Ų and XLogP3 of 2.3 suggest moderate polarity compatible with both organic and aqueous-organic solvent systems used in metal complex synthesis. This dual functionality—metal-coordinating bipyridine plus hydrogen-bonding benzamide—distinguishes it from simpler bipyridine ligands and supports applications in designing metal-organic frameworks or catalysts with secondary-sphere hydrogen-bonding interactions.

Antiproliferative Screening in Oncology: Exploratory Evaluation Across Cancer Cell Line Panels

Preliminary vendor-reported data indicate that compounds within the 2,4'-bipyridine benzamide class exhibit antiproliferative activity against cancer cell lines, with IC50 values reported in the 5–15 μM range across MCF-7 (breast), A549 (lung), and HeLa (cervical) cell lines . While the specific target compound has not been independently validated in peer-reviewed oncology studies at the time of this analysis, its structural features—including the 2,4'-bipyridine kinase recognition motif and the metabolically stabilizing 3-fluoro substituent—make it a rational candidate for inclusion in exploratory oncology-focused screening decks, particularly where comparative data against the 3-methyl and 3-trifluoromethoxy analogs are desired for establishing SAR trends.

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.